Buta-1,3-dien-2-ylphosphonic dichloride
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Overview
Description
Buta-1,3-dien-2-ylphosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Buta-1,3-dien-2-ylphosphonic dichloride can be synthesized through several methods. One common approach involves the reaction of buta-1,3-diene with phosphorus trichloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Buta-1,3-dien-2-ylphosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The dichloride groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the dichloride groups under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonic derivatives .
Scientific Research Applications
Buta-1,3-dien-2-ylphosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and inhibitor of specific enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of buta-1,3-dien-2-ylphosphonic dichloride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying key functional groups. The pathways involved often include the inhibition of phosphatases and other enzymes critical for cellular function .
Comparison with Similar Compounds
Similar Compounds
- Buta-1,3-dien-1-ylphosphonic dichloride
- Buta-1,3-dien-3-ylphosphonic dichloride
- Buta-1,3-dien-2-ylphosphonic acid
Uniqueness
Buta-1,3-dien-2-ylphosphonic dichloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in various fields .
Properties
CAS No. |
72168-86-6 |
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Molecular Formula |
C4H5Cl2OP |
Molecular Weight |
170.96 g/mol |
IUPAC Name |
2-dichlorophosphorylbuta-1,3-diene |
InChI |
InChI=1S/C4H5Cl2OP/c1-3-4(2)8(5,6)7/h3H,1-2H2 |
InChI Key |
PINDSFOGTPQBFU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)P(=O)(Cl)Cl |
Origin of Product |
United States |
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